3-((4-Nitrophenyl)amino)propanoic Acid: A Comprehensive Technical Guide on Physicochemical Properties and Bioconjugation Applications
3-((4-Nitrophenyl)amino)propanoic Acid: A Comprehensive Technical Guide on Physicochemical Properties and Bioconjugation Applications
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the structural design of linkers plays a pivotal role in the efficacy of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide-drug conjugates. 3-((4-Nitrophenyl)amino)propanoic acid (CAS: 35005-61-9), also known as N-(4-Nitrophenyl)- β -alanine, is a specialized bifunctional building block. Characterized by its molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol , this compound integrates a flexible propanoic acid moiety with a rigid, electron-deficient para-nitroaniline chromophore [1].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic utility in drug development, and field-proven, self-validating protocols for its bioconjugation.
Structural and Physicochemical Profiling
Molecular Architecture & Electronic Dynamics
The architecture of 3-((4-Nitrophenyl)amino)propanoic acid dictates its unique reactivity profile. The molecule features a secondary amine conjugated directly to a para-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group ( −M and −I effects) significantly delocalizes the nitrogen's lone pair into the aromatic system.
Causality in Synthesis: This delocalization drastically reduces the basicity and nucleophilicity of the secondary amine. Consequently, the molecule can often be utilized in carboxylic acid activation workflows without the strict requirement for N-terminal protection (e.g., Fmoc or Boc), as self-polymerization (oligomerization) is kinetically disfavored. The free carboxylic acid (pKa ~4.5) remains highly accessible for activation and subsequent amide bond formation.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics essential for experimental design and stoichiometric calculations.
| Property | Value | Mechanistic Implication |
| Molecular Formula | C9H10N2O4 | Defines the stoichiometric mass for precise bioconjugation. |
| Molecular Weight | 210.19 g/mol | Low molecular weight minimizes steric bulk and preserves the target protein's binding affinity when used as a linker. |
| CAS Number | 35005-61-9 | Unique identifier for sourcing and regulatory compliance. |
| Appearance | Yellow to orange solid | Intrinsic chromophore allows visual tracking during synthesis and purification. |
| Solubility | DMF, DMSO | Requires polar aprotic solvents for optimal bioconjugation workflows; slightly soluble in aqueous buffers. |
| UV-Vis Abs. Max ( λmax ) | ~380 nm | Enables precise spectrophotometric quantification of conjugation efficiency without secondary assays. |
Mechanistic Role in Drug Development (PROTACs & ADCs)
In PROTAC design, the linker is not merely a passive tether; it heavily influences the physicochemical properties, cell permeability, and the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase). 3-((4-Nitrophenyl)amino)propanoic acid is deployed as a structural linker because the rigid, electron-deficient aromatic system can engage in specific π−π stacking or hydrophobic interactions within target protein binding pockets, while the propanoic acid moiety provides a flexible, easily conjugatable handle for attaching E3 ligase ligands [1].
Caption: Workflow of PROTAC assembly utilizing 3-((4-Nitrophenyl)amino)propanoic acid as a structural linker.
Bioconjugation and Synthetic Workflows
Amide Coupling Strategy
To conjugate the carboxylic acid of 3-((4-Nitrophenyl)amino)propanoic acid to a primary amine, a coupling reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for this specific substrate [2].
Causality behind the choice: While EDC/NHS is common, the bulky nature of the p-nitrophenyl group can induce steric hindrance. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack by the incoming amine, minimizing epimerization and maximizing yield in sterically demanding environments [2].
Caption: HATU-mediated carboxylic acid activation and subsequent amide bond formation.
Protocol 1: Self-Validating HATU-Mediated Amide Coupling
Objective: Conjugate the free carboxylic acid of the linker to a primary amine-containing target molecule.
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Dissolution & Pre-activation: Dissolve 3-((4-Nitrophenyl)amino)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M.
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Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive HOAt ester intermediate back to the free acid.
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Base Addition: Add DIPEA (2.5 eq) to the mixture dropwise at room temperature. Stir for 15 minutes.
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Self-Validation Checkpoint: The mixture will transition to a deeper, vibrant yellow/orange. This visual cue confirms the deprotonation of the carboxylic acid and the successful formation of the active HOAt ester. LC-MS analysis of an aliquot will reveal the mass of the active ester intermediate.
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Amine Conjugation: Add the target primary amine (1.1 eq) dissolved in a minimal volume of DMF. Stir the reaction at room temperature for 2–4 hours.
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Causality: The slight stoichiometric excess of the amine ensures complete consumption of the activated linker, simplifying downstream purification since unreacted amine is generally easier to clear than unreacted active ester.
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Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH 9:1).
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Self-Validation Checkpoint: The complete disappearance of the starting mass (m/z 210.19) and the emergence of the product mass confirm successful conjugation.
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Quenching & Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Analytical Characterization Protocols
Protocol 2: Spectrophotometric Quantification of Linker Conjugation
Because the p-nitroaniline moiety acts as an intrinsic chromophore, researchers can bypass complex mass spectrometry for routine concentration checks by utilizing UV-Vis spectroscopy.
Objective: Determine the Degree of Labeling (DoL) or conjugation efficiency.
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Standard Curve Generation: Prepare serial dilutions of pure 3-((4-Nitrophenyl)amino)propanoic acid in DMSO/Water (ranging from 10 µM to 100 µM). Measure the absorbance at 380 nm.
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Causality: Establishing a standard curve calculates the exact molar extinction coefficient ( ϵ ) under your specific assay conditions, accounting for solvent-induced solvatochromic shifts inherent to nitroaromatics.
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Conjugate Purification: Purify the final conjugate using preparative HPLC or size-exclusion chromatography (if conjugated to a macromolecule) to remove all free linker.
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Self-Validation Checkpoint: Analyze the flow-through or final wash fractions. The absolute absence of absorbance at 380 nm in the final wash confirms that all unreacted linker has been successfully removed.
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Quantification: Measure the absorbance of the purified conjugate at 380 nm. Use the Beer-Lambert Law ( A=ϵlc ) to calculate the concentration of the incorporated linker.
Storage, Stability, and Handling
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Light Sensitivity: Due to the photo-reactive potential of the nitroaromatic system, the compound and its conjugates should be stored in amber vials or protected from direct light to prevent photobleaching or radical degradation.
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Storage Conditions: Store the lyophilized powder at 4°C or -20°C in a tightly sealed, desiccated environment to prevent moisture-induced degradation.
References
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Pursuing Orally Bioavailable Hepcidin Analogues via Cyclic N-Methylated Mini-Hepcidins (HATU Coupling Protocols) Source: MDPI (Molecules) URL:[Link]
